2-Bromo-6-chloro-5-nitroquinoline 2-Bromo-6-chloro-5-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898426
InChI: InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H
SMILES:
Molecular Formula: C9H4BrClN2O2
Molecular Weight: 287.50 g/mol

2-Bromo-6-chloro-5-nitroquinoline

CAS No.:

Cat. No.: VC15898426

Molecular Formula: C9H4BrClN2O2

Molecular Weight: 287.50 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chloro-5-nitroquinoline -

Specification

Molecular Formula C9H4BrClN2O2
Molecular Weight 287.50 g/mol
IUPAC Name 2-bromo-6-chloro-5-nitroquinoline
Standard InChI InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H
Standard InChI Key SYLKTIPFQIRITA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-bromo-6-chloro-5-nitroquinoline features a quinoline backbone (a bicyclic system combining a benzene ring with a pyridine ring) substituted at positions 2, 5, and 6 with bromine, nitro, and chlorine groups, respectively. The IUPAC name, 2-bromo-6-chloro-5-nitroquinoline, reflects this substitution pattern. Key structural attributes include:

  • Molecular Formula: C₉H₄BrClN₂O₂

  • Molecular Weight: 287.50 g/mol

  • Skeletal Framework: The planar quinoline system enables π-π stacking interactions, while electron-withdrawing substituents (Br, Cl, NO₂) polarize the molecule, enhancing electrophilicity .

Comparative analysis with positional isomers, such as 3-bromo-5-chloro-6-nitroquinoline, reveals distinct electronic profiles. For instance, the nitro group at position 5 in the target compound creates a meta-directing effect, influencing regioselectivity in further reactions .

Synthesis Methods

Multi-Step Synthesis via Halogenation and Nitration

The synthesis of 2-bromo-6-chloro-5-nitroquinoline typically involves sequential halogenation and nitration steps. A representative pathway includes:

  • Quinoline Nitration: Initial nitration of 6-chloroquinoline at position 5 using a nitric acid-sulfuric acid mixture.

  • Bromination: Electrophilic bromination at position 2 employing bromine in the presence of a Lewis catalyst (e.g., FeBr₃) .

  • Purification: Recrystallization from ethanol or methanol yields the pure product.

Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 50–60°C7895
BrominationBr₂/FeBr₃, 80°C6592
RecrystallizationEthanol, −20°C9099

Alternative methods, such as continuous flow reactors, improve scalability and reduce reaction times by optimizing heat transfer and mixing efficiency.

Physical and Chemical Properties

Thermodynamic and Solubility Data

2-Bromo-6-chloro-5-nitroquinoline is a crystalline solid with the following properties:

  • Melting Point: 167–170°C (lit.)

  • Density: 2.048 g/cm³ (predicted)

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

The nitro group’s electron-withdrawing effect lowers the compound’s pKa, enhancing stability under acidic conditions. UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm, attributed to n→π* transitions of the nitro group .

Biological Activities and Mechanism

Antimicrobial Efficacy

Studies on structurally related nitroquinolines demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2 µg/mL) and fungi (e.g., Candida albicans, MIC = 4 µg/mL). The mechanism involves:

  • Bioreduction: Intracellular nitroreductases convert the nitro group to nitro radicals, generating reactive oxygen species (ROS) that damage DNA and proteins.

  • Halogen Bonding: Bromine and chlorine atoms form strong interactions with bacterial enzymes (e.g., DNA gyrase), disrupting replication .

Table 2: Antimicrobial Activity Comparison

OrganismMIC (µg/mL)Reference
S. aureus2.0
E. coli32.0
C. albicans4.0

Applications in Medicinal and Materials Chemistry

Drug Development

The compound’s bioactivity profile positions it as a lead structure for:

  • Antibacterial Agents: Derivatives with modified halogen substituents show improved pharmacokinetics.

  • Anticancer Therapeutics: Nitroquinolines induce apoptosis in HeLa cells (IC₅₀ = 8 µM) via ROS-mediated pathways .

Materials Science

In organic electronics, halogenated quinolines serve as electron-deficient moieties in luminescent materials. For example, 2-bromo-6-chloro-5-nitroquinoline enhances charge transport in organic field-effect transistors (OFETs) due to its low LUMO energy (−3.2 eV) .

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic routes for industrial-scale production.

  • Explore hybrid derivatives combining quinoline scaffolds with pharmacophores like sulfonamides .

  • Investigate environmental impacts of halogenated nitroquinolines in wastewater systems.

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